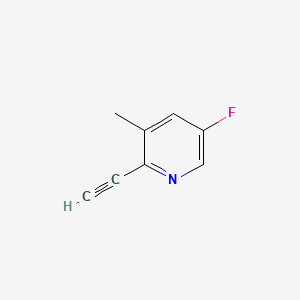

2-Ethynyl-5-fluoro-3-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

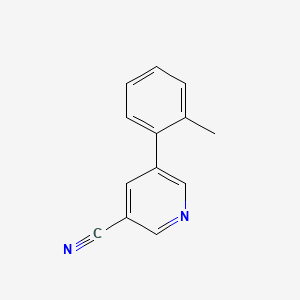

2-Ethynyl-5-fluoro-3-methylpyridine is a chemical compound with the empirical formula C8H6FN and a molecular weight of 135.14 g/mol . It is a solid substance, and its chemical structure can be represented by the SMILES string: CC1=CC(F)=CN=C1C#C .

Molecular Structure Analysis

The compound’s molecular structure consists of a pyridine ring with a fluorine atom at position 5 and an ethynyl group (C≡C-H) at position 2. The methyl group (CH3) is attached to the nitrogen atom. The presence of the ethynyl group suggests potential reactivity and interesting properties .

Applications De Recherche Scientifique

Synthesis and Chemical Functionalization

- Efficient Functionalization Techniques : 2-Ethynyl-5-fluoro-3-methylpyridine, a similar compound to 2-Fluoro-4-methylpyridine, can be efficiently functionalized using chlorination, hydrolysis, and methanesulfonylation to create novel alkylating agents, as demonstrated in the synthesis of cognition-enhancing drugs (Pesti et al., 2000).

Medical Imaging and Diagnostics

- Development of Radioligands : Derivatives of 2-Ethynyl-5-fluoro-3-methylpyridine have been synthesized for potential use in medical imaging, such as positron emission tomography (PET) for imaging brain receptors. One such derivative showed high affinity and potency in assays related to metabotropic glutamate receptors (Siméon et al., 2007).

Biochemical Research

- DNA Metabolic Labeling : Compounds like 5-ethynyl-2'-deoxyuridine, structurally related to 2-Ethynyl-5-fluoro-3-methylpyridine, have been used in DNA metabolic labeling. This allows for studying DNA replication and cellular processes with minimal impact on genome function, as demonstrated in diverse tissue types (Neef & Luedtke, 2011).

Herbicidal Applications

- Synthesis of Herbicides : The synthesis of herbicidal inhibitors of photosystem II using compounds like 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, related to 2-Ethynyl-5-fluoro-3-methylpyridine, has been reported. These compounds exhibited excellent herbicidal activities in tests (Liu et al., 2005).

Electronic and Nanotechnological Applications

- Molecular Diodes and Nano-Actuators : Molecules similar to 2-Ethynyl-5-fluoro-3-methylpyridine, like the 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, have been studied for their potential in creating molecular diodes. These diodes operate on charge-induced conformational changes and can be used as memory devices or nano-actuators (Derosa, Guda, & Seminario, 2003).

Propriétés

IUPAC Name |

2-ethynyl-5-fluoro-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-3-8-6(2)4-7(9)5-10-8/h1,4-5H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMDYOPIDONVGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-5-fluoro-3-methylpyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)